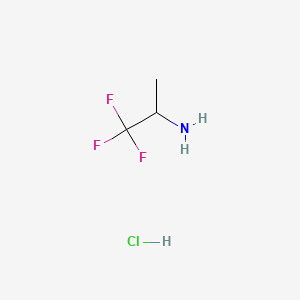

1,1,1-Trifluoropropan-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCERQEOKPRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593137 | |

| Record name | 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2968-32-3 | |

| Record name | 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-1,1,1-Trifluoropropan-2-amine Hydrochloride

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated motifs, the chiral trifluoromethyl-substituted amine, specifically (R)-1,1,1-Trifluoropropan-2-amine (also known as (R)-1,1,1-Trifluoroisopropylamine), stands out as a high-value building block.[2][3] Its presence in pharmacologically active molecules can significantly enhance their efficacy and pharmacokinetic profiles. However, the synthesis of this compound, particularly as a single enantiomer hydrochloride salt, presents considerable challenges. Controlling the stereochemistry at the carbon bearing the trifluoromethyl group and the amine is non-trivial and requires carefully designed synthetic strategies.

This guide provides an in-depth analysis of field-proven methodologies for the synthesis of (R)-1,1,1-Trifluoropropan-2-amine hydrochloride. We will move beyond simple procedural lists to explore the underlying principles, compare the strategic advantages of different routes—from classical resolution to advanced asymmetric catalysis—and provide detailed, actionable protocols for the research scientist.

Synthetic Strategies: A Comparative Analysis

The selection of a synthetic route is a critical decision driven by factors such as scalability, cost, stereochemical purity requirements, and available resources. Here, we dissect three primary strategies for obtaining the target (R)-enantiomer.

Strategy 1: Classical Resolution of a Racemic Mixture

This approach, while traditional, remains a viable option, particularly when a robust, large-scale process for the racemic amine is established. The core principle involves synthesizing the racemic amine first and then separating the enantiomers using a chiral resolving agent.

1.1. Synthesis of Racemic 1,1,1-Trifluoropropan-2-amine

The most direct route to the racemic amine is the reductive amination of 1,1,1-trifluoroacetone.[4][5] This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired amine.[6] The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the ketone, allowing for a one-pot reaction.[4]

Experimental Protocol: Racemic Reductive Amination

-

Reaction Setup: To a stirred solution of 1,1,1-trifluoroacetone (1.0 eq.) in methanol (MeOH) in a round-bottom flask, add ammonium acetate (3.0 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion using TLC or GC-MS.

-

Workup: Carefully quench the reaction by the slow addition of 2M HCl to decompose excess hydride. Adjust the pH to >10 with aqueous NaOH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude racemic amine can be purified by distillation.

1.2. Enantiomeric Resolution

With the racemic amine in hand, resolution is achieved by forming diastereomeric salts with a chiral acid. Enantiomerically pure tartaric acid is a common and cost-effective choice for this purpose.[2] The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.

Caption: Workflow for Classical Resolution.

Expert Insight: The primary drawback of classical resolution is the theoretical maximum yield of 50% for the desired enantiomer. While the resolving agent and the undesired enantiomer can often be recovered and recycled, this adds steps and complexity, impacting overall process efficiency. This method's success hinges on the significant solubility difference between the diastereomeric salts.

Strategy 2: Asymmetric Synthesis via Chiral Auxiliaries

This strategy introduces chirality early in the synthesis by covalently bonding the substrate to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved. A powerful example is the use of a chiral sulfinamide auxiliary.[2]

The synthesis begins by condensing 1,1,1-trifluoroacetone with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinylimine. The stereoselectivity of the subsequent reduction is controlled by the bulky tert-butyl group of the auxiliary, which shields one face of the C=N double bond. Reduction with a hydride reagent like sodium borohydride (NaBH₄) typically proceeds with high diastereoselectivity.[2] The final step is the acidic cleavage of the sulfinamide auxiliary to yield the desired chiral amine hydrochloride.

Caption: Chiral Auxiliary Synthesis Pathway.

Experimental Protocol: Chiral Sulfinamide Method

-

Sulfinimine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve (R)-tert-butanesulfinamide (1.0 eq.) and 1,1,1-trifluoroacetone (1.5 eq.) in anhydrous THF. Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq.), and stir the mixture at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the formation of the N-sulfinylimine by TLC or ¹H NMR.

-

Diastereoselective Reduction: Upon completion, cool the reaction mixture to -40 °C. Add sodium borohydride (NaBH₄) (2.0 eq.) in a single portion. Stir vigorously and allow the reaction to slowly warm to room temperature overnight.

-

Quenching and Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

-

Purification of Adduct: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude sulfinamide adduct can be purified by flash column chromatography.

-

Auxiliary Cleavage: Dissolve the purified adduct in methanol and add a stoichiometric amount of concentrated HCl. Stir at room temperature for 1-2 hours.

-

Final Isolation: Remove the solvent under reduced pressure to yield the crude (R)-1,1,1-Trifluoropropan-2-amine hydrochloride. The product can be further purified by recrystallization.

| Parameter | Reported Value | Reference |

| Diastereomeric Excess (de) | 92-96% | [2] |

| Overall Yield | Good | [2] |

Expert Insight: Chiral auxiliary methods offer excellent stereocontrol and are often highly reliable. However, they are stoichiometrically driven, meaning the chiral auxiliary is a reagent, not a catalyst, which can be costly. Furthermore, the synthesis requires additional steps for attaching and removing the auxiliary, which can lower the overall atom economy.

Strategy 3: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents the most elegant and efficient approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent strategy for synthesizing chiral trifluoromethylated amines is the catalytic enantioselective isomerization of imines.[7][8]

This process involves the formation of an achiral N-benzyl trifluoromethyl imine, which is then isomerized to a more stable enamine via a 1,3-proton shift.[8] A chiral organic catalyst, such as a Brønsted acid or base, facilitates this proton transfer in a stereocontrolled manner. The resulting chiral enamine can then be hydrolyzed to yield the desired primary amine. This method is highly attractive due to its high atom economy and the potential for excellent enantioselectivity.[7]

Experimental Protocol: Catalytic Asymmetric Isomerization

-

Imine Formation: Prepare the N-benzyl imine of 1,1,1-trifluoroacetone by reacting the ketone (1.0 eq.) with benzylamine (1.0 eq.) in toluene with azeotropic removal of water, often with a catalytic amount of p-toluenesulfonic acid.[9] Purify the resulting imine by distillation.

-

Asymmetric Isomerization: In a dry flask under an inert atmosphere, dissolve the purified imine (1.0 eq.) in a suitable solvent (e.g., toluene or CH₂Cl₂). Add the chiral organic catalyst (e.g., a chiral Brønsted acid, 1-10 mol%).

-

Reaction: Stir the mixture at the optimized temperature (which can range from ambient to elevated temperatures) for 24-72 hours. Monitor the conversion to the enamine product by ¹H NMR or chiral HPLC.

-

Hydrolysis: Upon completion, hydrolyze the enamine by adding aqueous HCl. This step cleaves the benzyl group and forms the hydrochloride salt of the primary amine.

-

Workup and Isolation: Separate the aqueous phase containing the product from the organic phase containing benzaldehyde. Wash the aqueous phase with an organic solvent to remove impurities.

-

Purification: Lyophilize or carefully concentrate the aqueous solution to obtain the (R)-1,1,1-Trifluoropropan-2-amine hydrochloride salt. Recrystallization can be used for further purification.

| Parameter | Reported Value | Reference |

| Enantiomeric Excess (ee) | Up to 90% or higher | [2][7] |

| Catalyst Loading | 1-10 mol% | [10] |

Expert Insight: The success of this method is entirely dependent on the catalyst. Significant research has gone into developing highly active and selective catalysts.[8] While catalyst development can be resource-intensive, a successful catalytic process is often the most scalable and cost-effective for industrial production due to the low catalyst loading and high efficiency.

Final Salt Formation and Purification

Regardless of the synthetic route chosen to produce the free amine, the final step is the formation of the hydrochloride salt.[11] This is typically achieved by dissolving the purified free amine in a suitable solvent like diethyl ether or methanol and adding a stoichiometric amount of hydrogen chloride (either as a gas or a solution in a compatible solvent). The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, store, and purify than the volatile free amine.[12] Purification is commonly achieved by recrystallization from a solvent system such as isopropanol/ether.

Safety and Handling Considerations

-

1,1,1-Trifluoroacetone: A volatile and flammable liquid. Handle in a well-ventilated fume hood.

-

Hydride Reducing Agents (NaBH₃CN, NaBH₄): React violently with water and acids to produce flammable hydrogen gas. Handle with care and quench cautiously.

-

(R)-1,1,1-Trifluoropropan-2-amine Hydrochloride: May cause skin and serious eye irritation, as well as respiratory irritation.[11] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion and Future Outlook

The synthesis of (R)-1,1,1-Trifluoropropan-2-amine hydrochloride is a well-studied area with multiple effective strategies available to the modern chemist. While classical resolution provides a straightforward, albeit less efficient, route, methods employing chiral auxiliaries offer robust stereocontrol. The future, however, undoubtedly lies in the continued development of catalytic asymmetric methods. These approaches offer superior atom economy, efficiency, and scalability, aligning with the principles of green chemistry. As the demand for complex chiral fluorinated building blocks in drug discovery continues to grow, so too will the innovation in the catalytic methods used to synthesize them.

References

-

Fustero, S., et al. (2011). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. University of Southampton. Available at: [Link]

- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.

- Google Patents. (2012). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.

- Google Patents. (2000). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

-

Shi, Y., et al. (2021). Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. Available at: [Link]

-

Wang, Y., et al. (2012). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Jiménez, D., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. Available at: [Link]

-

Wang, Y., et al. (2013). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Li, X., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α-perfluoroalkylated prolines, their 6,7- membered homologues and derivatives. Available at: [Link]

-

Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

PubMed. (2019). Synthesis of α-Trifluoromethylamines by Cu-Catalyzed Regio- and Enantioselective Hydroamination of 1-Trifluoromethylalkenes. Available at: [Link]

-

The Royal Society of Chemistry. (2021). Synthetic schemes. Available at: [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Available at: [Link]

-

PubMed Central. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available at: [Link]

-

PubMed Central. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Available at: [Link]

-

GSRS. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE, (R)-. Available at: [Link]

-

GSRS. (n.d.). 1,1,1-TRIFLUOROPROPAN-2-AMINE HYDROCHLORIDE, (S)-. Available at: [Link]

-

MDPI. (2024). After the Hurricane: Anti-COVID-19 Drugs Development, Molecular Mechanisms of Action and Future Perspectives. Available at: [Link]

-

precisionFDA. (n.d.). GSRS. Available at: [Link]

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]

- 10. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 11. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | 177469-12-4 [chemicalbook.com]

Technical Monograph: (S)-1,1,1-Trifluoropropan-2-amine Hydrochloride

CAS Number: 125353-44-8 [1][2][3]

Executive Summary

(S)-1,1,1-Trifluoropropan-2-amine hydrochloride is a high-value fluorinated chiral building block extensively utilized in modern medicinal chemistry and agrochemical development. As a bioisostere of the isopropyl group, the introduction of the trifluoromethyl (

Identity & Physicochemical Profile[1][2][5][6][7][8][9][10][11]

The precise identification of the stereoisomer is critical in drug development, where enantiomeric purity dictates pharmacodynamic efficacy.

| Parameter | Technical Specification |

| Chemical Name | (S)-1,1,1-Trifluoropropan-2-amine hydrochloride |

| CAS Number | 125353-44-8 |

| Synonyms | (S)-2-Amino-1,1,1-trifluoropropane HCl; (S)-TFPA[1][4]·HCl |

| Molecular Formula | |

| Molecular Weight | 149.54 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~240°C (decomposition) |

| Chirality | S-enantiomer (Absolute configuration) |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents |

Scientist’s Note: The free base of this amine is volatile and prone to forming carbamates with atmospheric

. The hydrochloride salt is the preferred form for storage and handling due to its crystalline stability, though it remains hygroscopic.

Synthetic Routes & Manufacturing Methodologies[13]

High-purity synthesis of (S)-1,1,1-trifluoropropan-2-amine hydrochloride is challenging due to the electron-withdrawing nature of the

A. The Sulfinimine Route (High Precision)

This method utilizes tert-butanesulfinamide as a chiral auxiliary. It is favored in process chemistry for its reliability and high diastereoselectivity (

Mechanism:

-

Condensation of 1,1,1-trifluoroacetone with (S)-2-methylpropane-2-sulfinamide.

-

Diastereoselective reduction of the resulting sulfinimine using

or L-Selectride. -

Acidic cleavage of the sulfinyl group to yield the chiral amine salt.

B. Classical Resolution (Scalable)

Racemic trifluoroisopropylamine is reacted with enantiopure tartaric acid. The diastereomeric salts are separated via fractional crystallization. While scalable, this method is labor-intensive and theoretically limited to a 50% yield without recycling.

Visualization: Synthesis Workflow

The following diagram outlines the decision logic and process flow for the Sulfinimine route, highlighting the critical control points for stereochemistry.

Figure 1: Stereoselective synthesis via the Sulfinimine route, ensuring high enantiomeric excess.[5]

Applications in Medicinal Chemistry

The incorporation of (S)-1,1,1-trifluoropropan-2-amine is rarely accidental; it is a strategic design choice driven by the "Fluorine Effect."

Bioisosteric Replacement Strategy

The

-

Metabolic Blocking: The

bond is the strongest single bond in organic chemistry ( -

pKa Modulation: The strong electron-withdrawing effect of the

group (Hammett

Visualization: Drug Design Logic

This decision tree illustrates when a medicinal chemist should deploy this specific scaffold.

Figure 2: Strategic rationale for incorporating the trifluoroisopropylamine moiety in lead optimization.

Handling, Stability, & Safety Protocols

Storage Conditions:

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (Nitrogen/Argon).

-

Temperature: Long-term storage at 2-8°C is recommended to prevent slow degradation or discoloration.

Experimental Handling:

-

Free Base Liberation: When liberating the free amine for coupling reactions, perform the extraction in a cold biphasic system (e.g., DCM/NaOH) and use immediately. The free amine is volatile (

). -

Coupling Reactions: Due to the reduced nucleophilicity of the amine (caused by the electron-withdrawing

), standard amide coupling conditions (EDC/HOBt) may be sluggish. Using more reactive coupling agents like HATU or converting the carboxylic acid to an acid chloride is often required.

References

-

Sigma-Aldrich. (S)-1,1,1-Trifluoropropan-2-amine hydrochloride Product Sheet. Retrieved from

-

ChemicalBook. (S)-1,1,1-Trifluoroisopropylamine hydrochloride Properties and Suppliers. Retrieved from

-

University of Southampton. 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis. ePrints Soton. Retrieved from

-

PubChem. Compound Summary: (S)-1,1,1-Trifluoropropan-2-amine hydrochloride.[3] National Library of Medicine. Retrieved from

-

CymitQuimica. 2-Propanamine, 1,1,1-trifluoro-, hydrochloride (1:1), (2S)- Technical Data. Retrieved from

Sources

- 1. 2-Propanamine, 1,1,1-trifluoro-, hydrochloride (1:1), (2S)- [cymitquimica.com]

- 2. (S)-1,1,1-Trifluoropropan-2-amine hydrochloride | 125353-44-8 [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | 177469-12-4 [chemicalbook.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

Technical Whitepaper: Structural Elucidation & Quality Control of 1,1,1-Trifluoropropan-2-amine Hydrochloride

Executive Summary

1,1,1-Trifluoropropan-2-amine hydrochloride (TFPA-HCl) represents a critical "magic methyl" bioisostere in modern drug discovery. By replacing a standard isopropyl group with a trifluoroisopropyl moiety, medicinal chemists can significantly modulate pKa, enhance metabolic stability against CYP450 oxidation, and increase lipophilicity without altering steric bulk.

However, the elucidation of TFPA-HCl presents unique challenges: the volatility of the free base, the complex spin-spin coupling induced by the trifluoromethyl group, and the absolute requirement for enantiomeric purity. This guide provides a definitive, self-validating workflow for the structural confirmation and quality control of TFPA-HCl, designed for high-throughput analytical environments.

Strategic Context: The Fluorine Effect

In drug development, the trifluoromethyl (

-

Metabolic Blocking: The C-F bond (116 kcal/mol) is virtually metabolically inert. Placing a

group adjacent to the amine prevents -

pKa Modulation: The strong electron-withdrawing nature of the

group lowers the pKa of the adjacent amine (compared to isopropylamine), often improving oral bioavailability by reducing the percentage of ionized drug in the GI tract.

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation, moving from bulk property confirmation to absolute stereochemical assignment.

Figure 1: Step-wise analytical workflow for TFPA-HCl characterization. Blue indicates input, Grey indicates routine spectroscopy, Red/Green indicates critical quality attributes.

Structural Elucidation: Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

The

F NMR (The Anchor)

-

Signal: Doublet (approx. -76.0 ppm).

-

Coupling:

Hz. -

Diagnostic Value: Integration confirms the presence of 3 equivalent fluorine atoms. A singlet here often indicates decoupling or loss of the chiral proton; a doublet confirms the

connectivity.

H NMR (The Connectivity)

The methine proton (H2) is the most critical signal. It resides in a complex magnetic environment due to coupling with both the methyl group (H3) and the fluorine atoms.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| ~8.5 - 9.0 | Broad Singlet | N/A | Ammonium salt protons. Disappears in | |

| CH (H2) | ~4.0 - 4.5 | Multiplet | Coupled to 3 methyl protons and 3 fluorine atoms. Often appears as a broad quartet-like multiplet. | |

| ~1.3 - 1.5 | Doublet | Standard methyl doublet. |

C NMR (The Skeleton)

Carbon-Fluorine coupling is the definitive proof of the backbone structure.

-

C1 (

): Quartet, -

C2 (

): Quartet, -

C3 (

): Singlet (or weak quartet), minimal coupling.

Mass Spectrometry (HRMS)

-

Technique: ESI (+) or CI.

-

Target Ion:

Da ( -

Impurity Watch: Look for dimer formation (

) or loss of HF (

Stereochemical Determination (The Critical Step)

TFPA-HCl contains a chiral center at C2. For drug development, enantiomeric excess (ee) >98% is typically required. Standard NMR cannot distinguish enantiomers.

Method A: Chiral Derivatization (Mosher's Method)

This is the preferred method for R&D labs without dedicated Chiral GC columns.

-

React TFPA-HCl with (R)- and (S)-

-methoxy- -

Analyze via

NMR.[2] -

Result: Diastereomers will show distinct

chemical shifts (separation

Method B: Chiral Gas Chromatography (QC Method)

Due to the volatility of the free amine, GC is superior to HPLC.

-

Column: Cyclodextrin-based stationary phase (e.g., Chirasil-Dex CB).

-

Conditions: Isothermal at low temperature (40-60°C) to prevent racemization.

-

Derivatization: Pre-column derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak shape and volatility.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Objective: Ensure complete dissolution without inducing exchange of ammonium protons.

-

Weighing: Weigh 10-15 mg of TFPA-HCl into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Do not use

as the salt is insoluble. Do not use

-

-

Verification (Self-Check): Shake until the solution is perfectly clear. If turbidity persists, the salt may be the free base (oily) or contaminated with inorganic salts.

-

Acquisition: Run

(un-decoupled) first. If the signal is a singlet, stop—the sample may be degraded or the wrong structure. It must be a doublet.

Protocol 2: Determination of Enantiomeric Purity via GITC

Objective: Quick assessment of optical purity using 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).

-

Free Basing: In a 1.5 mL vial, mix 10 mg TFPA-HCl with 200 µL Acetonitrile and 20 µL Triethylamine (TEA). Vortex.

-

Derivatization: Add 15 mg GITC. Shake at room temperature for 30 minutes.

-

Analysis: Inject onto a standard C18 HPLC column (reverse phase).

-

Mobile Phase: Water/Acetonitrile gradient.

-

Detection: UV at 254 nm.

-

-

Logic: The GITC reagent is chiral. Reaction with (R)-TFPA and (S)-TFPA yields diastereomers with significantly different retention times.

Synthesis & Impurity Logic

Understanding the synthesis helps predict impurities.

-

Route: Reductive amination of 1,1,1-trifluoroacetone with benzylamine

Hydrogenolysis. -

Key Impurity: Dibenzylamine or N-benzyl-TFPA intermediates.

-

Detection: Check aromatic region (7.0 - 7.5 ppm) in

NMR. A pure TFPA-HCl spectrum should have zero aromatic signals.

Figure 2: Synthetic origin of common impurities. Presence of aromatics in NMR indicates failure at the hydrogenation step.

References

-

University of Southampton. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides.[2] ePrints Soton. [Link]

-

PubChem. (2023). (R)-2-Amino-1,1,1-trifluoropropane hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Shah, P., & Westwell, A. D. (2007).[3] The role of fluorine in medicinal chemistry.[1][3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[3] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]

Strategic Utilization of 1,1,1-Trifluoropropan-2-amine Hydrochloride in Medicinal Chemistry

Introduction: The Fluorine Effect in Drug Design

In the landscape of modern medicinal chemistry, 1,1,1-Trifluoropropan-2-amine hydrochloride (and its free base) has emerged as a critical chiral building block. The incorporation of a trifluoromethyl (-CF₃) group adjacent to an amine center serves a dual purpose: it modulates the basicity (pKa) of the amine, often improving oral bioavailability and blood-brain barrier (BBB) penetration, and it blocks metabolic hotspots, preventing oxidative deamination by cytochrome P450 enzymes.

This guide provides a technical deep-dive into the nomenclature, synthesis, and quality control of this moiety, grounded in its application in FDA-approved therapeutics like Vorasidenib .

Nomenclature and Synonyms

The naming of fluorinated aliphatic amines can be inconsistent across vendor catalogs and chemical databases, leading to procurement errors. The core confusion arises between "propyl" and "isopropyl" descriptors.

Nomenclature Logic

The molecule is a propane chain with an amine at position 2 and three fluorines at position 1.

-

IUPAC: 1,1,1-trifluoropropan-2-amine[1]

-

Common/Trivial: 2,2,2-trifluoro-1-methylethylamine (Views the molecule as an ethylamine with a methyl and CF3 substituent).

-

Misleading: "Trifluoroisopropylamine" (While chemically descriptive, this often leads to indexing errors in older databases).

Synonym & CAS Registry Table

| Identity | CAS Number | Primary Synonyms | Context |

| (R)-Isomer HCl | 177469-12-4 | (R)-1-methyl-2,2,2-trifluoroethylamine HCl(2R)-1,1,1-trifluoropropan-2-amine HCl | Primary Drug Building Block (e.g., Vorasidenib) |

| (S)-Isomer HCl | 125353-44-8 | (S)-1,1,1-trifluoroisopropylamine HCl(2S)-1,1,1-trifluoropropan-2-amine HCl | Chiral research standards |

| Racemic HCl | 2968-32-3 | DL-1,1,1-trifluoro-2-propylamine HCl | General screening |

| Free Base (R) | 779303-24-1 | (R)-1,1,1-trifluoropropan-2-amine | Synthesis intermediate |

Nomenclature Visualization

Figure 1: Logical derivation of the two dominant naming conventions for the 1,1,1-trifluoropropan-2-amine moiety.

Case Study: Vorasidenib (AG-881)

The strategic importance of the (R)-enantiomer (CAS: 177469-12-4) is exemplified by Vorasidenib , a dual inhibitor of mutant IDH1 and IDH2 enzymes approved for glioma treatment.

-

Structure: Vorasidenib contains two (R)-1,1,1-trifluoropropan-2-amine moieties linked to a central triazine core.[1]

-

Function: The electron-withdrawing CF₃ groups reduce the electron density on the adjacent nitrogens. This lowers the basicity, preventing protonation at physiological pH, which is crucial for the drug's ability to cross the blood-brain barrier (BBB) passively.

-

Metabolic Stability: The C-H bond adjacent to the CF₃ group is deactivated against hydroxylation, extending the drug's half-life.

Experimental Protocol: Asymmetric Synthesis

While industrial routes use hazardous SF₄ gas on alanine, a safer, high-fidelity laboratory protocol utilizes the Ellman Sulfinamide auxiliary. This method is self-validating as the diastereomeric intermediates can be separated to ensure high enantiomeric excess (ee).

Reagents & Equipment

-

Substrate: 1,1,1-Trifluoroacetone

-

Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

-

Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)

-

Reductant: Sodium Borohydride (NaBH₄)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow

Step 1: Condensation (Imine Formation)

-

Charge a flame-dried flask with (R)-2-methyl-2-propanesulfinamide (1.0 equiv) and 1,1,1-trifluoroacetone (1.2 equiv) in THF.

-

Add Ti(OEt)₄ (2.0 equiv) dropwise. Caution: Exothermic.

-

Reflux at 70°C for 12 hours. Monitor by TLC (or ¹⁹F NMR).

-

Validation: Disappearance of ketone signal in ¹⁹F NMR.

Step 2: Diastereoselective Reduction

-

Cool the mixture to -40°C.

-

Add NaBH₄ (3.0 equiv) slowly. The bulky auxiliary directs the hydride attack to the Re-face.

-

Warm to room temperature and stir for 4 hours.

-

Quench with brine, filter through Celite, and extract with EtOAc.

-

Purification: Silica gel chromatography. Critical: Isolate the major diastereomer if high ee (>99%) is required.

Step 3: Cleavage to Hydrochloride Salt

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in dioxane (excess). Stir for 1 hour.

-

Concentrate in vacuo.

-

Crystallization: Triturate with Et₂O/Hexanes to precipitate (R)-1,1,1-trifluoropropan-2-amine hydrochloride as a white solid.

Synthesis Pathway Visualization

Figure 2: Asymmetric synthesis via Ellman auxiliary, allowing for isolation of enantiopure material.

Analytical Protocol: Identity & Purity Verification

Distinguishing the (R) and (S) enantiomers is critical. Standard HPLC often fails due to the lack of a UV chromophore. ¹⁹F NMR is the superior method.

¹⁹F NMR Diastereomeric Assay

This protocol uses a chiral derivatizing agent (Mosher's Acid Chloride) to convert enantiomers into diastereomers with distinct Fluorine shifts.

Materials:

-

Analyte: ~10 mg of the amine HCl salt.

-

Reagent: (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride).

-

Base: Pyridine-d5 (acts as solvent and base).

Procedure:

-

Dissolve 10 mg of the amine HCl in 0.6 mL Pyridine-d5 in an NMR tube.

-

Add 15 µL of (S)-Mosher's Chloride. Shake well.

-

Allow to react for 15 minutes at room temperature.

-

Acquire ¹⁹F NMR (decoupled).

Interpretation:

-

Result: You will observe CF₃ doublets for the amide product.

-

Differentiation: The (R,S)-diastereomer and (S,S)-diastereomer will have distinct chemical shifts (typically separated by ~0.05 - 0.1 ppm).

-

Calculation: Integrate the two CF₃ peaks.

Quantitative Data Summary

| Property | Value | Note |

| Molecular Weight | 149.54 g/mol | HCl Salt |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 185 - 190 °C | Varies by crystal form |

| ¹⁹F NMR Shift | -75 to -78 ppm | Varies by solvent/derivative |

| Solubility | High: Water, MeOH, DMSOLow: Hexanes, Toluene |

References

-

PubChem. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride (CID 44593757). National Library of Medicine. [Link]

-

FDA Access Data. Vorasidenib (AG-881) Approval History and Labeling. U.S. Food and Drug Administration.[2][3] [Link]

- Robak, M. T., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. (Methodology grounding for Ellman synthesis).

- Konno, T., et al. (2022). Recent Advances in the Synthesis of Trifluoromethylated Amines. Journal of Fluorine Chemistry.

Sources

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoropropan-2-amine Hydrochloride

Introduction: The Significance of a Fluorinated Chiral Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for fine-tuning pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and bioavailability. 1,1,1-Trifluoropropan-2-amine hydrochloride stands out as a key chiral building block, offering a trifluoromethyl group and a primary amine on a simple three-carbon backbone.[1] Its utility as a precursor for more complex, high-value molecules makes a thorough understanding of its physical properties essential for any researcher or development professional working with this compound.[2]

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind these properties and provide actionable, field-proven protocols for their validation. This document is designed to serve as a practical resource for scientists, enabling robust and reproducible research and development.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a salt, formed by the protonation of the primary amine of 1,1,1-trifluoropropan-2-amine by hydrochloric acid. The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₃H₇ClF₃N[3][4] |

| Molecular Weight | 149.54 g/mol [3][4] |

| CAS Number (Racemic) | 421-49-8[5] |

| CAS Number ((R)-enantiomer) | 177469-12-4[4][6] |

| CAS Number ((S)-enantiomer) | 125353-44-8[7] |

The three-dimensional arrangement of the atoms dictates the molecule's interaction with other chiral molecules, a critical consideration in pharmaceutical applications.

Caption: Chemical structure of 1,1,1-Trifluoropropan-2-ammonium chloride.

Core Physicochemical Properties

The bulk physical properties of a compound govern its behavior in various experimental and processing conditions. For a hydrochloride salt, properties such as melting point and solubility are dictated by the strong ionic interactions of the crystal lattice.

Table 2: Summary of Physical Properties

| Property | Value | Significance & Commentary |

| Appearance | White to off-white solid[6] | A consistent, uniform appearance is an initial indicator of purity. Deviations in color may suggest the presence of impurities. |

| Melting Point | 240 °C (for (S)-enantiomer)[7] | A sharp melting point is a primary indicator of high purity. This relatively high value is expected for an amine salt due to strong ionic lattice forces. |

| Boiling Point | 116 °C at 760 mmHg (for (R)-enantiomer)[3][8] | This value likely represents the boiling point with decomposition, as ionic salts typically do not boil in the traditional sense at atmospheric pressure. |

| pKa (of conjugate acid) | ~5.82 (Predicted for free amine)[2] | The pKa of the corresponding ammonium ion (R-NH₃⁺) dictates the compound's ionization state at a given pH. The strong electron-withdrawing effect of the CF₃ group significantly reduces the basicity of the amine compared to its non-fluorinated analog, isopropylamine (pKa ≈ 10.7), resulting in a lower pKa for the conjugate acid.[2] |

| Solubility | No quantitative data available | As an ionic salt, it is expected to be soluble in polar protic solvents like water and methanol, and poorly soluble in nonpolar aprotic solvents like hexanes and diethyl ether. Experimental determination is required for specific applications (see Protocol 2). |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature in a dry, sealed container.[5][6] | The compound is likely hygroscopic. Proper storage is crucial to prevent moisture absorption, which can affect sample integrity and weighing accuracy. |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structure allows for a clear prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The proton on the chiral carbon (C2) will appear as a multiplet due to coupling with both the adjacent methyl protons and the trifluoromethyl group's fluorine atoms. The methyl (CH₃) protons will appear as a doublet, split by the adjacent C2 proton. The ammonium (-NH₃⁺) protons may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The addition of D₂O would cause the -NH₃⁺ signal to disappear due to proton-deuterium exchange, a useful diagnostic test.[9]

-

¹³C NMR: The carbon spectrum will show three distinct signals. The trifluoromethyl carbon (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The chiral carbon (C2) will be shifted downfield due to the attachment of the electronegative nitrogen and will also show coupling to the fluorine atoms (²J_CF). The methyl carbon (C3) will show the most upfield signal. Carbons attached to amines typically appear in the 37-45 ppm range.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A broad, strong absorption in the range of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-F Stretching: Very strong, intense absorptions in the 1100-1300 cm⁻¹ region are characteristic of the trifluoromethyl group.

-

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the free amine (after liberation from the salt) would be analyzed. The molecular ion peak for the free amine (C₃H₆F₃N) would be observed at m/z 113. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the loss of a radical from the carbon adjacent to the nitrogen. For this molecule, the most likely fragmentation would be the loss of a methyl radical (•CH₃) to form a stable iminium cation [CH(NH₂)=CF₃]⁺ at m/z 98.[11]

Experimental Protocols for Property Validation

Trustworthiness in research is built upon self-validating systems. The following protocols are provided to enable researchers to independently verify key physical properties.

Protocol 1: Melting Point Determination

Causality: The melting point is a sensitive probe of purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range. This protocol uses a standard capillary method for accurate determination.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried, as moisture can depress the melting point. Grind a small amount to a fine powder to ensure uniform heat distribution.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat rapidly to 220°C).

-

Equilibration and Ramping: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Data Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). A pure sample will have a sharp melting range of < 2°C.

Protocol 2: Isothermal Shake-Flask Solubility Determination

Causality: Solubility is a measure of the equilibrium concentration of a solute in a solvent at a given temperature. The shake-flask method is the gold standard, ensuring that this equilibrium is truly reached. This is critical for developing formulations or designing reaction conditions.

Step-by-Step Methodology:

-

System Setup: To a series of sealed vials, add a known volume (e.g., 2 mL) of the desired solvent (e.g., water, methanol, dichloromethane).

-

Solute Addition: Add an excess of this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment should be run to confirm the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration plateaus.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any suspended solids. Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR with an internal standard).

Conclusion

This compound is a fundamentally important building block whose utility is underpinned by its distinct physical properties. Its nature as a chiral, high-melting-point solid, combined with the significant electronic influence of the trifluoromethyl group on the amine's basicity, defines its handling, reactivity, and application scope. The data and protocols presented in this guide provide the necessary foundation for researchers and drug development professionals to utilize this compound with confidence, ensuring both the integrity of their starting materials and the success of their synthetic endeavors.

References

-

1,1,1-Trifluoro-isopropylamine. ChemBK. [Link]

-

(R)-2-Amino-1,1,1-trifluoropropane hydrochloride. PubChem. [Link]

-

1,1,1-Trifluoropropan-2-amine (trifluoroisopropylamine) 1 is a valuable fluorinated building block. ePrints Soton - University of Southampton. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Used as a chiral building block in the synthesis of pharmaceuticals. MySkinRecipes. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. chembk.com [chembk.com]

- 3. (R)-1,1,1-trifluoropropan-2-amine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C3H7ClF3N | CID 44593757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 421-49-8 | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride - Synblock [synblock.com]

- 6. (R)-2-AMINO-1,1,1-TRIFLUOROPROPANE HYDROCHLORIDE | 177469-12-4 [chemicalbook.com]

- 7. (S)-1,1,1-Trifluoropropan-2-amine hydrochloride | 125353-44-8 [sigmaaldrich.com]

- 8. (R)-1,1,1-trifluoropropan-2-amine hydrochloride | 177469-12-4 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Commercial Availability of Enantiopure 1,1,1-Trifluoropropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 1,1,1-trifluoropropan-2-amine hydrochloride, a chiral fluorinated building block, is of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can impart unique properties to bioactive molecules, such as enhanced metabolic stability, binding affinity, and lipophilicity. This in-depth technical guide provides a comprehensive overview of the commercial availability of the (R)- and (S)-enantiomers of this compound. It delves into the primary synthetic routes for obtaining the enantiopure forms, including industrial-scale synthesis and laboratory-based chiral resolution and asymmetric synthesis. Furthermore, this guide details the critical analytical techniques for determining enantiomeric purity, with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Finally, it explores the current and potential applications of this valuable chiral intermediate in the development of novel therapeutic agents and crop protection products.

Introduction: The Significance of Chiral Fluorinated Amines

Chirality plays a pivotal role in the biological activity of molecules. For many pharmaceuticals and agrochemicals, only one enantiomer is responsible for the desired therapeutic or pesticidal effect, while the other may be inactive or even exert toxic effects. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has become a powerful strategy in drug discovery and development. The unique electronic properties and steric bulk of the CF3 group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

1,1,1-Trifluoropropan-2-amine combines both chirality and a trifluoromethyl group, making it a highly sought-after building block for the synthesis of complex, high-value molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory and industrial settings. This guide serves as a technical resource for researchers and professionals seeking to source, synthesize, and utilize this versatile chiral amine.

Commercial Availability and Supplier Landscape

Both enantiomers, (R)-1,1,1-Trifluoropropan-2-amine hydrochloride and (S)-1,1,1-Trifluoropropan-2-amine hydrochloride, as well as the racemic mixture, are commercially available from a variety of chemical suppliers. The enantiomeric excess (ee) and chemical purity are critical specifications for researchers, with most reputable suppliers offering enantiopure forms with an ee of ≥98%.

Table 1: Representative Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Enantiomeric Excess (ee%) | Chemical Purity (%) |

| Sigma-Aldrich | (R)-1,1,1-trifluoropropan-2-amine hydrochloride | 177469-12-4 | ≥98 | ≥97 |

| Sigma-Aldrich | (S)-1,1,1-trifluoropropan-2-amine hydrochloride | 125353-44-8 | ≥98 | ≥97 |

| Ambeed | This compound (Racemic) | 2968-32-3 | - | ≥98[1] |

| Synblock | (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride | 421-49-8 | - | ≥98[2] |

| Echemi | (2S)-1,1,1-trifluoropropan-2-amine,hydrochloride | 125353-44-8 | Not specified | Not specified[3] |

Note: This table is not exhaustive and represents a snapshot of available products. Researchers should always consult the supplier's certificate of analysis for the most up-to-date and lot-specific information.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiopure 1,1,1-trifluoropropan-2-amine can be achieved through several strategic approaches, each with its own advantages and considerations.

Industrial Scale Synthesis: Fluorination of Chiral Precursors

On an industrial scale, the enantiomers of 1,1,1-trifluoropropan-2-amine are often synthesized from the corresponding chiral amino acids, D- and L-alanine.[4] This method involves the fluorination of the amino acid, a process that can be challenging and often requires specialized reagents and conditions.

Diagram 1: Industrial Synthesis via Fluorination of Alanine

Caption: Industrial synthesis of enantiopure this compound.

Chiral Resolution of Racemic Amine

A common laboratory-scale method for obtaining enantiopure amines is the resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Tartaric acid, a readily available and inexpensive chiral resolving agent, is frequently used for the resolution of racemic amines.[6][7] The principle involves the formation of diastereomeric tartrate salts, one of which is typically less soluble and crystallizes out of solution.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Dissolution: Dissolve one equivalent of racemic 1,1,1-trifluoropropan-2-amine in a suitable solvent (e.g., methanol or ethanol).

-

Salt Formation: To the stirred solution, add a solution of 0.5 equivalents of (+)-tartaric acid in the same solvent.

-

Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

-

Extraction: Extract the free amine with a suitable organic solvent.

-

Salt Formation: Bubble dry HCl gas through the organic solution or add a solution of HCl in an appropriate solvent to precipitate the enantiopure hydrochloride salt.

-

Purification: The precipitated salt can be further purified by recrystallization.

Diagram 2: Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of a racemic amine.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to enantiopure compounds by employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of chiral amines, methods involving the reduction of prochiral imines or the use of chiral amine transfer reagents are common.

Analytical Methods for Enantiopurity Determination

The determination of enantiomeric excess is crucial for quality control and for understanding the stereochemical outcome of a synthesis or resolution. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical tool for separating enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For the analysis of chiral amines like 1,1,1-trifluoropropan-2-amine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[2][4]

Table 2: General Chiral HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine, DEA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (after derivatization) or Refractive Index (RI) |

| Temperature | Ambient |

Note: Method development and optimization are essential to achieve baseline separation for a specific analyte.

Chiral Gas Chromatography (GC)

Chiral GC is another effective technique for the enantiomeric separation of volatile compounds like 1,1,1-trifluoropropan-2-amine. Similar to HPLC, chiral GC utilizes a column with a chiral stationary phase, often based on cyclodextrin derivatives.[8] Derivatization of the amine with a suitable reagent may be necessary to improve its volatility and chromatographic behavior.

Diagram 3: Analytical Workflow for Enantiopurity

Caption: Analytical workflow for determining the enantiomeric purity of 1,1,1-trifluoropropan-2-amine HCl.

Applications in Drug Discovery and Agrochemicals

Enantiopure this compound is a valuable building block in the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

The trifluoromethyl group and the chiral amine functionality make this compound an attractive scaffold for the development of novel therapeutic agents. The incorporation of this moiety can lead to improved metabolic stability, enhanced binding to target proteins, and increased cell permeability. While specific blockbuster drugs containing this exact fragment are not prominently in the public domain, its use as a key intermediate in the synthesis of drug candidates in development is highly probable.

Agrochemical Applications

In the agrochemical sector, the 1,1,1-trifluoropropan-2-amine moiety is incorporated into the structures of some modern pesticides. The trifluoromethyl group can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[9] For example, this chiral amine is a key intermediate in the synthesis of certain insecticidal benzamides and fungicidal triazolopyrimidines.[9]

Conclusion

The commercial availability of enantiopure (R)- and (S)-1,1,1-trifluoropropan-2-amine hydrochloride provides researchers and drug development professionals with a valuable tool for the synthesis of novel, high-performance molecules. A thorough understanding of the available synthetic routes, from industrial-scale production to laboratory-based chiral resolution, allows for informed decisions in sourcing or preparing this key intermediate. Furthermore, robust analytical methods, particularly chiral HPLC and GC, are essential for ensuring the enantiomeric purity required for pharmaceutical and agrochemical applications. As the demand for more effective and selective bioactive compounds continues to grow, the importance of chiral fluorinated building blocks like 1,1,1-trifluoropropan-2-amine is set to increase.

References

-

1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides - ePrints Soton - University of Southampton. (URL: [Link])

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

-

Resolution of a Racemic Mixture - Science Learning Center. (URL: [Link])

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. (URL: [Link])

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (URL: [Link])

-

5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

-

A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (URL: [Link])

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

-

Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity - PMC. (URL: [Link])

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC - NIH. (URL: [Link])

-

Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Chiral resolution - Wikipedia. (URL: [Link])

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. gcms.cz [gcms.cz]

- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

An In-depth Technical Guide to the Chirality and Significance of 1,1,1-Trifluoropropan-2-amine

Abstract

This technical guide provides a comprehensive examination of the synthesis, chiral properties, and strategic importance of 1,1,1-trifluoropropan-2-amine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry of this valuable fluorinated building block. We will explore various synthetic routes to both its racemic and enantiomerically pure forms, detail analytical methodologies for enantiomeric resolution, and discuss the profound impact of its trifluoromethyl group on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide aims to serve as a critical resource, blending theoretical principles with practical, field-proven insights to empower the strategic application of chiral 1,1,1-trifluoropropan-2-amine in next-generation therapeutic design.

Introduction: The Strategic Value of Fluorinated Chiral Amines

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, membrane permeability, and binding affinity for biological targets.[1][2] Among the diverse array of fluorinated structures, chiral trifluoromethylated aliphatic amines, such as 1,1,1-trifluoropropan-2-amine, have emerged as particularly valuable motifs.[1] The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly alter the pKa of the neighboring amine and introduce favorable metabolic blocking properties.

1,1,1-Trifluoropropan-2-amine, also known as trifluoroisopropylamine, possesses a single stereocenter at the C2 position, giving rise to (R)- and (S)-enantiomers. As is often the case in pharmacology, the biological activity of these enantiomers can differ significantly. This guide will provide an in-depth analysis of the stereoselective synthesis, chiral separation, and critical applications of this important building block.

The Stereochemistry of 1,1,1-Trifluoropropan-2-amine

The core structure of 1,1,1-trifluoropropan-2-amine features a central carbon atom bonded to a hydrogen atom, a methyl group, an amino group, and a trifluoromethyl group. This arrangement creates a chiral center, leading to the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Sources

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Evolving Role of 1,1,1-Trifluoropropan-2-amine Hydrochloride in Asymmetric Synthesis: A Prospective Analysis

Abstract

1,1,1-Trifluoropropan-2-amine hydrochloride is emerging as a valuable chiral building block in the field of asymmetric synthesis. Its unique trifluoromethyl group imparts distinct stereoelectronic properties, making it an attractive precursor for the development of novel chiral ligands, catalysts, and auxiliaries. This guide provides a prospective analysis of its application, based on analogous fluorinated compounds, and outlines potential research directions for its use in stereoselective transformations. While detailed, peer-reviewed protocols for this specific amine are still nascent, this document serves as a foundational resource for researchers and drug development professionals interested in exploring its synthetic potential.

Introduction: The Significance of Fluorinated Chiral Amines

Chiral amines are fundamental building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms into these molecules can significantly alter their physical, chemical, and biological properties. The high electronegativity and steric demand of the trifluoromethyl (CF3) group, in particular, can profoundly influence the conformational preferences and reactivity of a molecule. 1,1,1-Trifluoropropan-2-amine, with its chiral center adjacent to a CF3 group, presents a unique scaffold for inducing asymmetry in chemical reactions.

The hydrochloride salt form of this amine enhances its stability and handling properties, making it a convenient starting material for a variety of synthetic transformations. Its potential lies in its ability to serve as a precursor to a new generation of chiral ligands and organocatalysts with tailored electronic and steric profiles.

Physicochemical Properties and Commercial Availability

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 162947-44-2 | |

| Molecular Formula | C3H7F3N·HCl | |

| Molecular Weight | 149.55 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% |

This compound is readily available from several commercial suppliers, including Santa Cruz Biotechnology, which facilitates its accessibility for research and development purposes.

Prospective Applications in Asymmetric Synthesis

While specific, published applications of this compound in asymmetric catalysis are limited, we can extrapolate its potential from the well-established chemistry of other chiral amines. The primary projected applications fall into three main categories: as a chiral building block, in the synthesis of chiral ligands, and as a chiral resolving agent.

As a Chiral Building Block for Novel Pharmaceuticals

The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The incorporation of the 1,1,1-trifluoropropan-2-amino moiety into a drug candidate can, therefore, be a valuable strategy in drug design.

Synthesis of Chiral Ligands for Transition-Metal Catalysis

Chiral ligands are crucial for the development of enantioselective transition-metal catalysts. This compound can serve as a starting material for a variety of ligand classes, such as chiral phosphines, oxazolines, and salen ligands. The CF3 group can exert a significant electronic and steric influence on the metal center, potentially leading to improved enantioselectivity and catalytic activity.

A hypothetical workflow for the synthesis of a chiral phosphine ligand is presented below:

Application Notes & Protocols: 1,1,1-Trifluoropropan-2-amine Hydrochloride as a Premier Chiral Building Block in Medicinal Chemistry

Abstract

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Chiral amines are foundational components in a vast number of pharmaceuticals, with their stereochemistry being critical for efficacy and safety.[1][2] Simultaneously, the trifluoromethyl (CF₃) group has been recognized as a "superstar" functional group, capable of enhancing metabolic stability, modulating lipophilicity, and improving receptor binding affinity.[3][4][5] This guide provides an in-depth exploration of 1,1,1-trifluoropropan-2-amine hydrochloride, a chiral building block that powerfully merges these two critical features. We will delve into its unique properties, synthesis, and key applications, providing detailed, field-proven protocols for its use in amide coupling and reductive amination reactions—two of the most frequently employed transformations in medicinal chemistry.

The Strategic Advantage: Why 1,1,1-Trifluoropropan-2-amine?

The value of 1,1,1-trifluoropropan-2-amine (also known as trifluoroisopropylamine) lies in the synergistic combination of its chiral amine center and the potent electronic effects of the terminal trifluoromethyl group.

-

Chiral Recognition: Biological systems, such as enzymes and receptors, are inherently chiral. The specific three-dimensional arrangement of a drug molecule dictates its interaction with its target.[6] Employing an enantiomerically pure building block like (R)- or (S)-1,1,1-trifluoropropan-2-amine ensures stereospecific synthesis, which is a regulatory requirement for most modern drugs to avoid off-target effects or inactivity of the other enantiomer.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable methyl group with a CF₃ group can significantly increase a drug's half-life and bioavailability.[4][7]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes.[3]

-

pKa Reduction: The strong electron-withdrawing nature of the CF₃ group significantly lowers the basicity (pKa) of the adjacent amine. This can be strategically used to fine-tune a molecule's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

-

Logical Framework: The Role of Chirality in Drug-Target Interaction

Caption: Comparison of asymmetric synthesis vs. classical resolution pathways.

Core Application: Amide Bond Formation

The amide bond is the most common linkage in medicinal chemistry, present in numerous blockbuster drugs. [8][9]The following protocol details a standard procedure for coupling this compound with a carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and racemization.

Rationale for Reagent Selection:

-

Amine Salt: The starting material is an HCl salt. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ. An excess is used to neutralize the HCl salt and the acid generated during the coupling reaction.

-

Coupling Reagent: HATU is chosen for its high reactivity and ability to suppress racemization, which is critical when coupling chiral carboxylic acids. [9]* Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes most reactants and intermediates in peptide-style couplings.

Materials:

-

(R)-1,1,1-Trifluoropropan-2-amine hydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

-

Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), HATU (1.2 eq), and (R)-1,1,1-trifluoropropan-2-amine hydrochloride (1.0 eq).

-

Solubilization: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture until all solids are dissolved.

-

Initiation: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: Slow addition of the base is important to control any potential exotherm and to ensure efficient activation of the carboxylic acid before the free amine is fully available, which can optimize yield.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated NaHCO₃ (aq) (2x), and saturated NaCl (brine) (1x). Self-Validation: These washes remove residual DMF, unreacted acid, excess base, and byproducts from the coupling agent, simplifying purification.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Characterize the final amide product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

-

Table 2: Amide Coupling Reagent Comparison

| Reagent System | Pros | Cons |

| HATU / DIPEA | High efficiency, low racemization, fast reaction times. | High cost, byproducts can be difficult to remove. |

| EDC / HOBt | Cost-effective, common, well-established. | Can lead to some racemization, HOBt has safety concerns. |

| Acyl Chloride | Highly reactive, drives reaction to completion. | Harsh formation conditions, not compatible with sensitive functional groups. |

Core Application: Reductive Amination